molecular formula C9H17N5O B1458435 1-[1-(methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-yl]piperazine CAS No. 1630763-43-7

1-[1-(methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-yl]piperazine

Cat. No. B1458435
M. Wt: 211.26 g/mol
InChI Key: BBJGVBDSMVFASK-UHFFFAOYSA-N
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Description

1-[1-(methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-yl]piperazine is a chemical compound with the following properties:



  • CAS Number : 1630763-43-7

  • Molecular Weight : 211.27 g/mol

  • Purity : 95%

  • Country of Origin : China


This compound belongs to the class of piperazines and contains a triazole ring. The methoxymethyl group and the methyl substitution contribute to its structure.



Synthesis Analysis

The synthetic route for 1-[1-(methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-yl]piperazine is not explicitly mentioned in the available data. However, further research may reveal specific synthetic methods or modifications.


Molecular Structure


Scientific Research Applications

Antimicrobial Activities

Compounds involving 1,2,4-triazole derivatives, including those with a piperazine nucleus, have been studied for their antimicrobial properties. For example, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives and found some of them to possess good or moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, Başoğlu et al. (2013) reported the synthesis of new azole derivatives, including 1,2,4-triazole compounds, showing activity against tested microorganisms (Başoğlu et al., 2013).

Antitumor Activity

Compounds with 1,2,4-triazole structure have been investigated for their potential antitumor activity. Al-Soud and Al-Masoudi (2004) prepared 1,4-bis-(1,5-dialkyl-1H-1,2,4-triazol-ylmethyl)piperazines and found them to exhibit DNA affinity and antitumor activity (Al-Soud & Al-Masoudi, 2004). Ding et al. (2016) synthesized 1,2,4-triazole Schiff bases containing a specific piperazine group, demonstrating significant inhibition of tumor cells (Ding et al., 2016).

Anticonvulsant Activity

Aytemir et al. (2010) synthesized new derivatives of kojic acid, including those with piperazine derivatives, exhibiting potential as anticonvulsant compounds (Aytemir et al., 2010).

Antitubercular Activity

Naidu et al. (2016) synthesized various benzo[d]isoxazole derivatives with piperazine components, evaluating them for anti-tubercular activity against Mycobacterium tuberculosis strains, showing promising results (Naidu et al., 2016).

properties

IUPAC Name

1-[2-(methoxymethyl)-5-methyl-1,2,4-triazol-3-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5O/c1-8-11-9(14(12-8)7-15-2)13-5-3-10-4-6-13/h10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJGVBDSMVFASK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)N2CCNCC2)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-yl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[1-(methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-yl]piperazine
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1-[1-(methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-yl]piperazine
Reactant of Route 3
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1-[1-(methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-yl]piperazine
Reactant of Route 4
1-[1-(methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-yl]piperazine
Reactant of Route 5
1-[1-(methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-yl]piperazine
Reactant of Route 6
1-[1-(methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-yl]piperazine

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